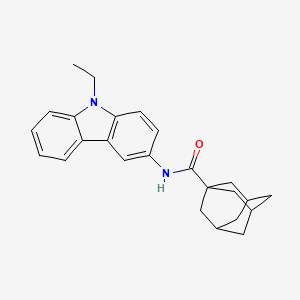![molecular formula C16H17NOS2 B11628020 (5Z)-3-(2-methylpropyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11628020.png)
(5Z)-3-(2-methylpropyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-3-(2-METHYLPROPYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique thiazolidinone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-METHYLPROPYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-methylpropylamine with a thiazolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization .
化学反应分析
Types of Reactions
(5Z)-3-(2-METHYLPROPYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Ethanol, dichloromethane, acetonitrile.
Major Products Formed
科学研究应用
(5Z)-3-(2-METHYLPROPYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has been extensively studied for its applications in:
作用机制
The mechanism of action of (5Z)-3-(2-METHYLPROPYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes .
相似化合物的比较
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone structures but different substituents.
Sulfonylidene derivatives: Compounds with similar sulfonylidene groups but different core structures
Uniqueness
(5Z)-3-(2-METHYLPROPYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications .
属性
分子式 |
C16H17NOS2 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
(5Z)-3-(2-methylpropyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H17NOS2/c1-12(2)11-17-15(18)14(20-16(17)19)10-6-9-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3/b9-6+,14-10- |
InChI 键 |
XZGSHEWRSWRNCF-NHZNEZGNSA-N |
手性 SMILES |
CC(C)CN1C(=O)/C(=C/C=C/C2=CC=CC=C2)/SC1=S |
规范 SMILES |
CC(C)CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}phenoxy)methyl]benzonitrile](/img/structure/B11627939.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-[(4-chlorophenyl)sulfonyl]benzamide](/img/structure/B11627943.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B11627946.png)
![2-chloro-4-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11627970.png)
![5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627977.png)
![2-(4-Benzyl-1-piperidinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11627978.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627991.png)
![N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11627999.png)
![N-(2-chloro-4-{[(3-propoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B11628005.png)

![4-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11628026.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide](/img/structure/B11628034.png)
![(6Z)-6-[(3-chloro-5-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628042.png)
![ethyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628055.png)
